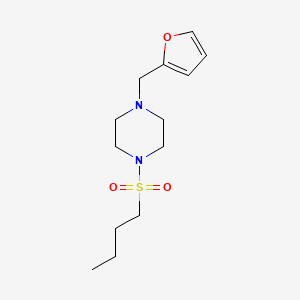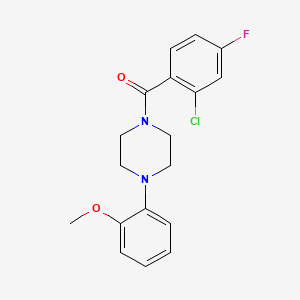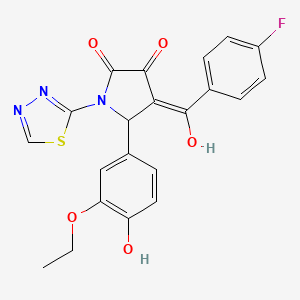
1-(butylsulfonyl)-4-(2-furylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(butylsulfonyl)-4-(2-furylmethyl)piperazine, also known as BFP, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. BFP is a piperazine derivative that has been found to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial effects. In
Mecanismo De Acción
The mechanism of action of 1-(butylsulfonyl)-4-(2-furylmethyl)piperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways within cells. 1-(butylsulfonyl)-4-(2-furylmethyl)piperazine has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. The compound has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation. Additionally, 1-(butylsulfonyl)-4-(2-furylmethyl)piperazine has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(butylsulfonyl)-4-(2-furylmethyl)piperazine has been found to exhibit a range of biochemical and physiological effects in cells and organisms. The compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, as well as inhibit the replication of viruses and bacteria. 1-(butylsulfonyl)-4-(2-furylmethyl)piperazine has also been found to affect the expression of various genes and proteins involved in cell signaling and regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(butylsulfonyl)-4-(2-furylmethyl)piperazine has several advantages for use in lab experiments, including its broad range of biological activities and its relatively low toxicity. However, the compound also has some limitations, including its low solubility in water and its potential to form insoluble aggregates in solution. Additionally, the synthesis of 1-(butylsulfonyl)-4-(2-furylmethyl)piperazine can be challenging and time-consuming, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on 1-(butylsulfonyl)-4-(2-furylmethyl)piperazine, including the development of more efficient synthesis methods, the exploration of the compound's potential applications in drug development, and the investigation of its mechanism of action in more detail. Additionally, further studies are needed to determine the safety and efficacy of 1-(butylsulfonyl)-4-(2-furylmethyl)piperazine in vivo, as well as its potential for use in combination with other drugs or therapies.
Métodos De Síntesis
The synthesis of 1-(butylsulfonyl)-4-(2-furylmethyl)piperazine involves several steps, including the reaction of 1-butanesulfonyl chloride with 2-furylmethylamine to produce 1-(2-furylmethyl)-1-butanesulfonylamine. This intermediate is then reacted with piperazine to yield 1-(butylsulfonyl)-4-(2-furylmethyl)piperazine. The synthesis of 1-(butylsulfonyl)-4-(2-furylmethyl)piperazine has been optimized to increase the yield and purity of the compound, and various modifications to the synthesis method have been explored to improve the efficiency of the process.
Aplicaciones Científicas De Investigación
1-(butylsulfonyl)-4-(2-furylmethyl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit antitumor effects in various cancer cell lines, including breast, lung, and prostate cancer. 1-(butylsulfonyl)-4-(2-furylmethyl)piperazine has also been shown to have antiviral activity against human cytomegalovirus and herpes simplex virus type 1. Additionally, 1-(butylsulfonyl)-4-(2-furylmethyl)piperazine has been found to exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
1-butylsulfonyl-4-(furan-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3S/c1-2-3-11-19(16,17)15-8-6-14(7-9-15)12-13-5-4-10-18-13/h4-5,10H,2-3,6-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUVHGATPNLNFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-benzyl-5-oxopyrrolidin-3-yl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5378573.png)
![N-{1-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5378592.png)
![1-{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-propanone](/img/structure/B5378596.png)
![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol](/img/structure/B5378605.png)
![4-[4-(ethylsulfonyl)piperazin-1-yl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine](/img/structure/B5378612.png)
![1-{2-[2-(2-allyl-4,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B5378621.png)
![N-ethyl-3-{6-[(2-hydroxyethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5378629.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5378636.png)


![1-methyl-4-[2-(propylthio)benzoyl]piperazine](/img/structure/B5378652.png)
![4-(4-fluorophenoxy)-1-[(4-methylpyrimidin-5-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5378659.png)
![N-ethyl-2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B5378665.png)
